Fenofibric acid ethyl ester

Pharmacokinetics Prodrug Design Bioavailability

Select Fenofibric acid ethyl ester (CAS 42019-08-9) to satisfy your specific analytical or research requirements. As the officially designated Fenofibrate EP Impurity E, this reference standard is mandated for HPLC method validation and impurity profiling under European Pharmacopoeia monographs—substitution invalidates regulatory compliance. Its distinct LogP of 4.29 (between fenofibric acid and fenofibrate) and lower melting point (73-75°C vs. 80.5°C for fenofibrate) make it the only scientifically valid choice for quantitative structure-permeability relationship (QSPR) studies, preformulation screening, and thermal processing evaluation. Ensure accurate peak identification and robust pharmacokinetic benchmarking with this compound-specific standard.

Molecular Formula C19H19ClO4
Molecular Weight 346.8 g/mol
CAS No. 42019-08-9
Cat. No. B194606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenofibric acid ethyl ester
CAS42019-08-9
SynonymsFenofibric Acid Ethyl Ester;  2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid Ethyl Ester; 
Molecular FormulaC19H19ClO4
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3
InChIKeyWAROHEJQMZXNDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to pale yellow solid

Structure & Identifiers


Interactive Chemical Structure Model





Fenofibric Acid Ethyl Ester (CAS 42019-08-9) for Pharmaceutical R&D and Impurity Analysis: An Evidence-Based Procurement Guide


Fenofibric acid ethyl ester (CAS 42019-08-9), also known as Fenofibrate EP Impurity E or ethyl fenofibrate, is a synthetic ester derivative of fenofibric acid belonging to the fibrate class of lipid-regulating agents [1]. With the molecular formula C₁₉H₁₉ClO₄ and a molecular weight of 346.8 g/mol, this compound appears as a white to off-white crystalline solid [2]. It serves two primary roles in the pharmaceutical sector: first, as a critical analytical reference standard for the detection and quantification of impurities in fenofibrate drug products [3]; and second, as a research probe in pharmacokinetic studies investigating the impact of ester modifications on oral bioavailability relative to fenofibrate [4]. Its physicochemical properties—including a melting point of 73-75°C [2] and a calculated LogP of 4.29150 —position it as a distinct chemical entity with predictable behavior in analytical and formulation development workflows.

Why Fenofibric Acid Ethyl Ester Cannot Be Substituted with Fenofibrate or Fenofibric Acid in Critical Analytical and Research Applications


Substitution of fenofibric acid ethyl ester with other in-class analogs—such as fenofibrate (isopropyl ester) or fenofibric acid (free acid)—is scientifically unsound due to quantifiable differences in physicochemical properties and functional roles. The ethyl ester exhibits a melting point of 73-75°C , which is distinctly lower than fenofibrate's 80.5°C [1], affecting crystallization behavior and thermal processing. Its calculated LogP of 4.29 falls precisely between fenofibric acid (LogP 3.8) [2] and fenofibrate (LogP 5.3) [3], directly impacting solubility, chromatographic retention, and membrane permeability [4]. Most critically, in regulated pharmaceutical quality control, this compound is specifically designated as Fenofibrate EP Impurity E in the European Pharmacopoeia [5]; substituting any other compound for this reference standard would invalidate analytical method validation, peak identification, and regulatory compliance. These measurable differences mandate compound-specific selection in procurement decisions.

Quantitative Differentiation of Fenofibric Acid Ethyl Ester (CAS 42019-08-9) vs. Fenofibrate and Fenofibric Acid: A Procurement Decision Matrix


Oral Bioavailability Enhancement: Fenofibric Acid Ethyl Ester (JF-2) Demonstrates 272.8% Relative Bioavailability vs. Fenofibrate in Rats

In a direct head-to-head preclinical study, fenofibric acid ethyl ester (designated as compound JF-2) exhibited a relative oral bioavailability of 272.8% compared to fenofibrate following oral administration to rats at a dose of 20 mg/kg [1]. This quantifiable advantage demonstrates that the ethyl ester modification significantly enhances systemic exposure relative to the isopropyl ester (fenofibrate).

Pharmacokinetics Prodrug Design Bioavailability

Lipophilicity Profile: Fenofibric Acid Ethyl Ester (LogP 4.29) Falls Precisely Between Fenofibric Acid and Fenofibrate, Modulating Absorption Potential

The calculated partition coefficient (LogP) for fenofibric acid ethyl ester is 4.29150 . This value is notably lower than fenofibrate's LogP of approximately 5.3 [1] but higher than fenofibric acid's LogP of approximately 3.8 [2]. The intermediate lipophilicity suggests that the ethyl ester may exhibit distinct solubility and permeability characteristics compared to both the more lipophilic isopropyl ester and the more hydrophilic free acid, with potential implications for in vivo absorption and formulation design.

Lipophilicity ADME Formulation

Melting Point Differential: Fenofibric Acid Ethyl Ester (73-75°C) Exhibits Lower Thermal Transition than Fenofibrate (80.5°C)

The melting point of fenofibric acid ethyl ester is consistently reported as 73-75°C [1], which is approximately 5.5-7.5°C lower than the melting point of fenofibrate, reported as 80.5°C [2]. This quantifiable thermal difference indicates distinct crystalline lattice energies and may affect solid-state stability, processing behavior during hot-melt extrusion or spray drying, and dissolution characteristics in formulation development.

Thermal Analysis Crystallinity Formulation

Pharmacopoeial Identity: Fenofibric Acid Ethyl Ester is Specified as Fenofibrate EP Impurity E, a Non-Interchangeable Analytical Reference Standard

According to the European Pharmacopoeia (EP), fenofibric acid ethyl ester is officially designated as Fenofibrate EP Impurity E and is required as a reference standard for impurity profiling in fenofibrate drug substances and finished products [1]. No other compound—including fenofibric acid, fenofibrate itself, or other ester derivatives—can serve as a substitute for this specific impurity marker in regulatory analytical methods. Failure to use the correct impurity standard would result in method validation failure and non-compliance with pharmacopoeial requirements.

Analytical Chemistry Quality Control Regulatory Compliance

Evidence-Based Application Scenarios for Fenofibric Acid Ethyl Ester (CAS 42019-08-9) in Pharmaceutical R&D and Quality Control


Analytical Method Validation and Quality Control of Fenofibrate Drug Products

Procure fenofibric acid ethyl ester as Fenofibrate EP Impurity E reference standard for HPLC method validation, system suitability testing, and impurity profiling of fenofibrate active pharmaceutical ingredients (APIs) and finished dosage forms. Its use is mandated by pharmacopoeial monographs to ensure accurate identification and quantification of this specific impurity [1].

Preclinical Pharmacokinetic Studies of Ester Prodrugs for Enhanced Oral Bioavailability

Utilize fenofibric acid ethyl ester (JF-2) as a comparator compound in rodent pharmacokinetic studies investigating the structure-bioavailability relationship of fibrate esters. Its demonstrated 272.8% relative bioavailability versus fenofibrate [2] provides a validated benchmark for evaluating novel ester derivatives and formulation strategies aimed at improving oral absorption.

Formulation Development and Thermal Processing Feasibility Studies

Employ fenofibric acid ethyl ester in preformulation screening and solid-state characterization studies where its lower melting point (73-75°C) [3] relative to fenofibrate (80.5°C) [4] offers a quantifiable advantage for evaluating thermal processing techniques such as hot-melt extrusion or melt granulation at reduced temperatures, potentially mitigating thermal degradation of heat-sensitive excipients.

Lipophilicity-Dependent Permeability and Solubility Assays

Select fenofibric acid ethyl ester for use in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies designed to correlate LogP values (4.29) with in vitro permeability. Its intermediate lipophilicity between fenofibric acid (LogP 3.8) [5] and fenofibrate (LogP 5.3) [6] makes it an ideal probe for establishing quantitative structure-permeability relationships (QSPR) within the fibrate class.

Technical Documentation Hub

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